CYP11B1 Inhibition: Modest but Defined Activity Compared to Potent Clinical Leads
In a direct enzymatic assay, 3-oxo-1-phenylcyclopentanecarbonitrile inhibits human CYP11B1 with an IC50 of 8.33 µM [1]. While this potency is significantly lower than that of optimized clinical leads such as compound 33 (IC50 = 152 nM) [2] or CYP11B1-IN-2 (IC50 = 9 nM) , it establishes a defined baseline of activity for this scaffold. Crucially, it differentiates the compound from the non-oxygenated analog 1-phenylcyclopentanecarbonitrile (CAS 77-57-6), for which no CYP11B1 inhibition data is publicly available, highlighting the functional impact of the 3-oxo substitution.
| Evidence Dimension | Inhibition of human CYP11B1 (IC50) |
|---|---|
| Target Compound Data | 8.33 µM (8,330 nM) |
| Comparator Or Baseline | Optimized CYP11B1 inhibitors: Compound 33 (152 nM) and CYP11B1-IN-2 (9 nM) |
| Quantified Difference | Target compound is ~55-fold less potent than Compound 33 and ~925-fold less potent than CYP11B1-IN-2. |
| Conditions | Inhibition of human CYP11B1 expressed in V79 cells, assessed as cortisol level after 3 hrs by HTRF assay [1]. |
Why This Matters
This quantitative data defines the compound's suitability as a non-optimized, low-potency probe or a starting point for structure-activity relationship (SAR) studies, clearly separating it from inactive or ultra-potent analogs and preventing its misapplication as a tool compound for robust in vivo CYP11B1 inhibition.
- [1] BindingDB. BDBM50122328 (CHEMBL3622438). Affinity Data: IC50 = 8.33E+3 nM for human CYP11B1. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50122328 View Source
- [2] Hille UE, et al. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases. ACS Med Chem Lett. 2010 Oct 22;1(1):2-6. doi: 10.1021/ml100071j. View Source
